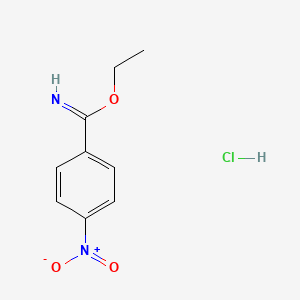
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride
Cat. No. B2978136
Key on ui cas rn:
40546-45-0
M. Wt: 230.65
InChI Key: UFCWXDCMAFVBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05948785
Procedure details


Ethyl 4-nitrobenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, 4-nitrobenzonitrile (26.5 g, 0.179 mol) was reacted with hydrogen chloride in ethanol (250 mL) to give 35.7 g (86%) of the target compound as colorless crystals.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:12].[CH2:13]([OH:15])[CH3:14]>>[ClH:12].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8](=[NH:9])[O:15][CH2:13][CH3:14])=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C(OCC)=N)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.7 g | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
